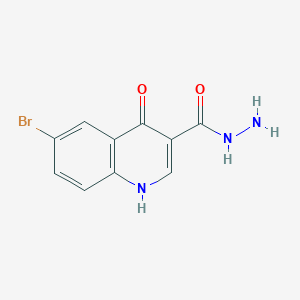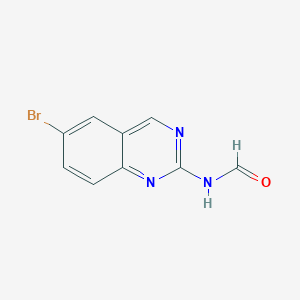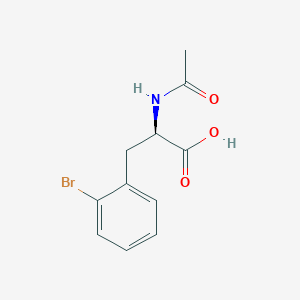
Ac-D-Phe(2-Br)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-D-Phe(2-Br)-OH, also known as N-Acetyl-D-2-bromophenylalanine, is a synthetic derivative of the amino acid phenylalanine. This compound is characterized by the presence of a bromine atom at the second position of the phenyl ring and an acetyl group attached to the amino group. It is commonly used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Phe(2-Br)-OH typically involves the bromination of D-phenylalanine followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 2-bromo-D-phenylalanine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically performed at room temperature, and the product is purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ac-D-Phe(2-Br)-OH undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are commonly used under atmospheric or slightly elevated pressures.
Major Products Formed
Substitution Reactions: Products include substituted phenylalanine derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized phenylalanine derivatives.
Reduction Reactions: The major product is D-phenylalanine.
Scientific Research Applications
Ac-D-Phe(2-Br)-OH has several applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Biological Studies: It is used to study the effects of brominated phenylalanine derivatives on biological systems, including enzyme inhibition and protein interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ac-D-Phe(2-Br)-OH involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The acetyl group can also influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ac-D-Phe-OH: The non-brominated analog of Ac-D-Phe(2-Br)-OH.
Ac-L-Phe(2-Br)-OH: The L-enantiomer of this compound.
Ac-D-Tyr(2-Br)-OH: A brominated derivative of tyrosine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and allows for specific interactions with biological molecules, making it a valuable tool in research and development.
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-bromophenyl)propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI Key |
GNQCQGMGPLISBV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B12275240.png)
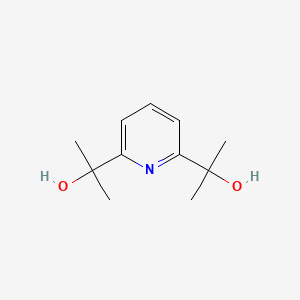

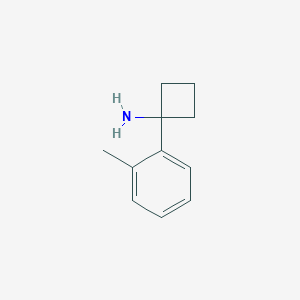
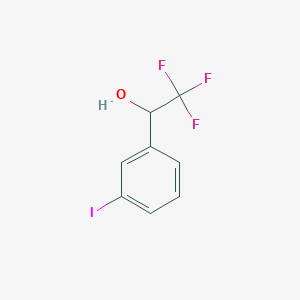
![(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12275261.png)
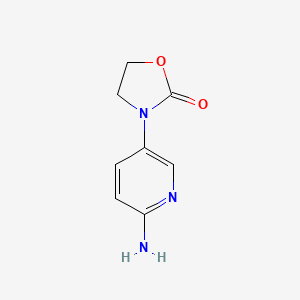

![benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate](/img/structure/B12275282.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12275292.png)
